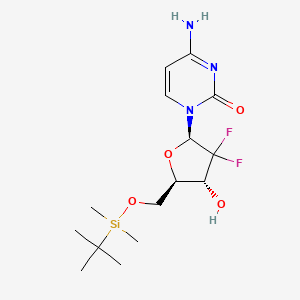

4-amino-1-((2R,4R,5R)-5-((tert-butyldimethylsilyloxy)methyl)-3,3-difluoro-4-hydroxytetrahydrofuran-2-yl)pyrimidin-2(1H)-one

Description

Stereochemical Configuration Table

| Carbon Position | Configuration | Substituent | Influence on Molecular Geometry |

|---|---|---|---|

| 2' | R | Pyrimidinone base | Determines base orientation and glycosidic bond angle |

| 3' | - | Geminal difluoro | Creates steric bulk and electronic effects |

| 4' | R | Hydroxyl group | Affects hydrogen bonding potential |

| 5' | R | Protected hydroxymethyl | Influences overall molecular shape |

Properties

IUPAC Name |

4-amino-1-[(2R,4R,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,3-difluoro-4-hydroxyoxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25F2N3O4Si/c1-14(2,3)25(4,5)23-8-9-11(21)15(16,17)12(24-9)20-7-6-10(18)19-13(20)22/h6-7,9,11-12,21H,8H2,1-5H3,(H2,18,19,22)/t9-,11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBMMUPUHDLZMFG-YUSALJHKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H](C([C@@H](O1)N2C=CC(=NC2=O)N)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25F2N3O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-amino-1-((2R,4R,5R)-5-((tert-butyldimethylsilyloxy)methyl)-3,3-difluoro-4-hydroxytetrahydrofuran-2-yl)pyrimidin-2(1H)-one is a synthetic compound with potential therapeutic applications. Its complex structure includes a pyrimidine core and a modified tetrahydrofuran moiety, which contribute to its biological activity. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

- IUPAC Name : 4-amino-1-((2R,4R,5R)-5-((tert-butyldimethylsilyloxy)methyl)-3,3-difluoro-4-hydroxytetrahydrofuran-2-yl)pyrimidin-2(1H)-one

- Molecular Formula : C21H39F2N3O4Si

- Molecular Weight : 491.73 g/mol

- CAS Number : 688009-09-8

Biological Activity

The biological activity of this compound has been investigated in various studies focusing on its pharmacological effects and potential therapeutic uses:

Antiviral Activity

Research indicates that compounds similar to 4-amino-pyrimidines exhibit antiviral properties. For instance, studies have shown that modifications in the tetrahydrofuran ring can enhance the efficacy against viral infections by inhibiting viral replication processes.

Anticancer Properties

Preliminary studies suggest that the compound may exhibit anticancer activity by inducing apoptosis in cancer cells. The presence of the difluoro group is hypothesized to enhance its interaction with cellular targets involved in cancer cell proliferation.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes that are crucial for various metabolic pathways. This inhibition can lead to altered cellular functions and may provide therapeutic benefits in metabolic disorders.

The exact mechanism through which 4-amino-1-((2R,4R,5R)-5-((tert-butyldimethylsilyloxy)methyl)-3,3-difluoro-4-hydroxytetrahydrofuran-2-yl)pyrimidin-2(1H)-one exerts its biological effects is still under investigation. However, it is believed to interact with specific receptors or enzymes, leading to downstream effects such as:

- Inhibition of Viral Replication : By targeting viral polymerases or proteases.

- Induction of Apoptosis : Through modulation of signaling pathways related to cell survival.

- Alteration of Metabolic Pathways : By inhibiting key enzymes involved in metabolism.

Case Studies and Research Findings

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural and Functional Differences

Preparation Methods

D-Ribose-Based Approaches (CN1724553A)

This method begins with D-ribose and proceeds through sequential protection, oxidation, and fluorination:

Step 1: Methyl-β-D-riboside formation

D-ribose is treated with anhydrous methanol under acid catalysis (HCl, H₂SO₄, or SnCl₂) to yield methyl-β-D-riboside.

Step 2: 3,5-Di-O-protection

The 3- and 5-hydroxyls are protected using 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane, forming methyl-3,5-O-(tetraisopropyldisiloxane-1,3-diyl)-β-D-riboside.

Step 3: Oxidation at C2

The C2 hydroxyl is oxidized to a ketone using Dess-Martin periodinane or CrO₃, yielding methyl-3,5-O-disiloxane-2-oxo-β-D-riboside.

Step 4: Difluorination

The ketone undergoes fluorination with diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor, introducing two fluorine atoms at C2.

Step 5: TBDMS Protection

The 5′-hydroxyl is selectively protected with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole, yielding the 5′-O-TBDMS intermediate.

Chiral Resolution Approach (US7994310)

This method prioritizes optical purity via chiral amine-mediated resolution:

Step 1: Lactone Formation

Racemic 3-hydroxypropanoate ester is hydrolyzed and cyclized to form a lactone mixture (erythro:threo = 3:1).

Step 2: Chiral Separation

The erythro isomer is isolated using (R)- or (S)-α-methylbenzylamine, achieving >99% enantiomeric excess.

Step 3: Difluoro-Ribose Synthesis

The resolved lactone is converted to D-erythro-2,2-difluoro-1-oxoribose via fluorination with SF₄ or XeF₂.

Step 4: 5′-O-TBDMS Protection

The 5′-hydroxyl is protected with TBDMSCl under inert conditions, preserving the 3′-OH for subsequent glycosylation.

Nucleobase Glycosylation

Vorbrüggen Glycosylation

The difluorinated ribose intermediate is coupled with 4-amino-pyrimidin-2-one using:

-

Activator : Trimethylsilyl triflate (TMSOTf)

-

Solvent : Anhydrous acetonitrile

-

Conditions : 80°C, 12 h, N₂ atmosphere

The reaction proceeds via a transient oxocarbenium ion, yielding the β-anomer exclusively due to neighboring-group participation from the 3′-OH.

Protective Group Strategy Comparison

Critical Analysis of Methodologies

Stereochemical Control

Fluorination Efficiency

Q & A

Basic: What are the critical steps in synthesizing the compound to ensure high yield and purity?

Answer:

The synthesis involves multi-step organic reactions requiring precise control of reaction parameters. Key steps include:

- Temperature and pH Optimization : Maintaining controlled conditions (e.g., 0–5°C for fluorination steps) to minimize side reactions and enhance regioselectivity .

- Protection of Hydroxyl Groups : Using tert-butyldimethylsilyl (TBS) groups to protect reactive hydroxyl moieties, improving stability during subsequent reactions .

- Purification via Chromatography : Employing flash column chromatography or HPLC to isolate the compound from impurities, ensuring >95% purity .

- Monitoring Reaction Progress : Real-time analysis using , , and HRMS to confirm intermediate structures .

Basic: Which analytical techniques are most effective for characterizing the compound?

Answer:

A combination of spectroscopic and chromatographic methods is essential:

- Nuclear Magnetic Resonance (NMR) : , , and resolve stereochemistry and confirm fluorine substitution patterns .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (377.47 g/mol) and detects isotopic patterns for silicon-containing groups .

- X-ray Crystallography : Resolves absolute stereochemistry of the tetrahydrofuran ring (2R,4R,5R configuration) .

- HPLC-PDA : Assesses purity (>98%) and detects trace impurities .

Advanced: How do stereochemistry and protecting groups influence the compound’s biological activity?

Answer:

- Stereochemical Integrity : The 2R,4R,5R configuration ensures proper spatial alignment for binding to enzymes like DNA/RNA polymerases, critical for antiviral activity .

- Role of TBS Groups : The tert-butyldimethylsilyl moiety enhances lipophilicity, improving membrane permeability while protecting the hydroxymethyl group from metabolic degradation .

- Fluorine Substitution : The 3,3-difluoro motif stabilizes the tetrahydrofuran ring conformation, increasing enzymatic target affinity compared to non-fluorinated analogs .

Advanced: What strategies optimize the compound’s solubility and stability in biological assays?

Answer:

- Co-Solvent Systems : Use DMSO (10 mM stock solutions) for initial solubilization, followed by dilution in PBS containing 0.1% Tween-80 to prevent aggregation .

- pH Adjustment : Buffering at pH 7.4 mimics physiological conditions, reducing hydrolysis of the silyl ether .

- Lyophilization : Freeze-drying in the presence of trehalose (1:5 molar ratio) enhances long-term storage stability at -80°C .

Advanced: How can computational methods aid in predicting the compound’s interactions with biological targets?

Answer:

- Molecular Docking : Simulate binding to viral polymerases (e.g., HIV-1 RT) using AutoDock Vina to identify key interactions (e.g., hydrogen bonds with Asp110, hydrophobic contacts with TBS groups) .

- QSAR Modeling : Correlate substituent electronegativity (e.g., fluorine vs. chlorine) with IC values to prioritize analogs for synthesis .

- MD Simulations : Assess conformational stability of the tetrahydrofuran ring under physiological conditions, guiding structural modifications .

Basic: What are the safety considerations when handling the compound in laboratory settings?

Answer:

- PPE Requirements : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (GHS Hazard Category: Acute Toxicity, H301) .

- Ventilation : Conduct reactions in fume hoods to minimize inhalation of volatile byproducts (e.g., tert-butyldimethylchlorosilane) .

- Waste Disposal : Collect organic waste in halogenated solvent containers for incineration, adhering to EPA guidelines .

Advanced: What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

Answer:

- Batch vs. Flow Chemistry : Transitioning from batch to continuous flow systems improves heat dissipation during exothermic fluorination steps, reducing racemization .

- Catalyst Recycling : Immobilize Pd catalysts on silica supports to minimize metal leaching in cross-coupling steps, ensuring >90% enantiomeric excess .

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR to monitor reaction progress and adjust parameters in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.